molecular formula C18H12N4O4 B7467339 [2-(3-cyanoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate

[2-(3-cyanoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate

Cat. No. B7467339
M. Wt: 348.3 g/mol
InChI Key: OOQDCALGEMERPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(3-cyanoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate, commonly known as CPOE, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CPOE belongs to the family of phthalazine derivatives, which are known for their diverse pharmacological activities.

Mechanism of Action

The exact mechanism of action of CPOE is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in cancer cell proliferation and survival. CPOE has also been shown to induce DNA damage and cell cycle arrest in cancer cells.
Biochemical and Physiological Effects:
CPOE has been shown to exhibit low toxicity and high selectivity towards cancer cells. It has also been reported to have anti-inflammatory and antioxidant properties. In addition, CPOE has been shown to enhance the efficacy of other anticancer drugs when used in combination.

Advantages and Limitations for Lab Experiments

One of the major advantages of CPOE is its high potency and selectivity towards cancer cells. This makes it a promising candidate for the development of novel anticancer drugs. However, its low solubility and poor pharmacokinetic properties limit its clinical application.

Future Directions

Several future directions for the research on CPOE can be identified. These include the development of more efficient synthesis methods, the investigation of its mechanism of action, the evaluation of its pharmacokinetic properties, and the development of novel drug delivery systems to enhance its bioavailability. Furthermore, the potential of CPOE as a therapeutic agent for other diseases such as inflammation and neurodegenerative disorders can also be explored.

Synthesis Methods

The synthesis of CPOE involves the condensation reaction between 4-oxo-3H-phthalazine-1-carboxylic acid and 2-(3-cyanoanilino)-2-oxoethyl chloride. The reaction is carried out in the presence of a suitable base and a solvent such as DMF or DMSO. The resulting product is purified by recrystallization or column chromatography.

Scientific Research Applications

CPOE has been extensively studied for its potential as an anticancer agent. Several studies have reported its ability to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. CPOE has also been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway.

properties

IUPAC Name

[2-(3-cyanoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O4/c19-9-11-4-3-5-12(8-11)20-15(23)10-26-18(25)16-13-6-1-2-7-14(13)17(24)22-21-16/h1-8H,10H2,(H,20,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOQDCALGEMERPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)C(=O)OCC(=O)NC3=CC=CC(=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(3-cyanoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.